molecular formula C17H12S2 B11944140 2,6-Diphenyl-4H-thiopyran-4-thione CAS No. 1029-97-6

2,6-Diphenyl-4H-thiopyran-4-thione

Cat. No.: B11944140
CAS No.: 1029-97-6
M. Wt: 280.4 g/mol
InChI Key: QENWKTQYINCUOX-UHFFFAOYSA-N
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Description

2,6-Diphenyl-4H-thiopyran-4-thione is a heterocyclic compound with the molecular formula C17H12S2 It is characterized by a thiopyran ring substituted with phenyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diphenyl-4H-thiopyran-4-thione can be synthesized through several methods. One common approach involves the reaction of 2,6-diphenyl-4H-thiopyran-4-one with a sulfurizing agent. The reaction typically occurs under mild conditions and may involve the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Diphenyl-4H-thiopyran-4-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to thiols or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the thiopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiopyran ring .

Scientific Research Applications

2,6-Diphenyl-4H-thiopyran-4-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diphenyl-4H-thiopyran-4-thione involves its interaction with molecular targets and pathways within biological systems. It may exert its effects through the modulation of enzyme activity, interaction with cellular receptors, or disruption of cellular processes. The specific molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diphenyl-4H-thiopyran-4-one
  • 3,5-Diphenyl-4H-thiopyran-4-one 1,1-dioxide
  • 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

Uniqueness

2,6-Diphenyl-4H-thiopyran-4-thione is unique due to its specific substitution pattern and the presence of a thiopyran ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

1029-97-6

Molecular Formula

C17H12S2

Molecular Weight

280.4 g/mol

IUPAC Name

2,6-diphenylthiopyran-4-thione

InChI

InChI=1S/C17H12S2/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

QENWKTQYINCUOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=S)C=C(S2)C3=CC=CC=C3

Origin of Product

United States

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